3-(Quinolin-6-yl)-1,2-oxazol-5-amine
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Overview
Description
3-(Quinolin-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features a quinoline moiety fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-6-yl)-1,2-oxazol-5-amine typically involves the condensation of quinoline derivatives with appropriate oxazole precursors. One common method involves the reaction of 6-aminoquinoline with glyoxal in the presence of a base to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-6-yl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(Quinolin-6-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Quinolin-6-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as kinases or proteases. The compound’s quinoline moiety allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
Oxazole: Another heterocyclic compound with diverse chemical reactivity.
Quinolinyl-pyrazoles: Compounds with similar pharmacological profiles but different structural features.
Uniqueness
3-(Quinolin-6-yl)-1,2-oxazol-5-amine is unique due to its combined quinoline and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H9N3O |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-quinolin-6-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H9N3O/c13-12-7-11(15-16-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,13H2 |
InChI Key |
UJWTZYPPQPZFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NOC(=C3)N)N=C1 |
Origin of Product |
United States |
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